Cas no 3208-32-0 (2-hexyltetrahydrofur)

2-hexyltetrahydrofur structure
2-hexyltetrahydrofur structure
Product Name:2-hexyltetrahydrofur
Numero CAS:3208-32-0
MF:C10H20O
MW:156.265203475952
CID:1449288
PubChem ID:551183
Update Time:2025-04-20

2-hexyltetrahydrofur Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-hexyltetrahydrofur
    • 2-Hexylmercapto-benzothiazol
    • 2-Hexylmercaptobenzothiazole
    • Benzothiazole, 2-(hexylthio)-
    • 2-hexyltetrahydrofuran
    • tetrahydrofuranhexane
    • 2-Hexylthiobenzothiazole
    • Hexylcaptax
    • SureCN11339285
    • tetrahydrofuran-hexane
    • Benzothiazole,2-(hexylthio)-
    • 2-hexyl-tetrahydro-furan
    • AC1L3XSW
    • CTK5A6209
    • 2-hexylsulfanyl-benzothiazole
    • AG-G-00973
    • tetrahydrofuran--hexane
    • 2-(hexylthio)benzo[d]thiazole
    • 2-Hexylmercapto-benzothiazol; 2-Hexylmercaptobenzothiazole; Benzothiazole, 2-(hexylthio)-; 2-hexyltetrahydrofuran; tetrahydrofuranhexane; 2-Hexylthiobenzothiazole; Hexylcaptax; SureCN11339285; tetrahydrofuran-hexane; Benzothiazole,2-(hexylthio)-; 2-hexyl-tetrahydro-furan; AC1L3XSW; CTK5A6209; 2-hexylsulfanyl-benzothiazole; AG-G-00973; tetrahydrofuran--hexane; 2-(hexylthio)benzo[d]thiazole;
    • Furan, 2-hexyltetrahydro-
    • 3208-32-0
    • AKOS015908203
    • 2-Hexyltetrahydrofuran #
    • Tetrahydrofuran, 2-hexyl-
    • PFCMQIWQXUAYPK-UHFFFAOYSA-N
    • SCHEMBL409221
    • Inchi: 1S/C10H20O/c1-2-3-4-5-7-10-8-6-9-11-10/h10H,2-9H2,1H3
    • Chiave InChI: PFCMQIWQXUAYPK-UHFFFAOYSA-N
    • Sorrisi: O1CCCC1CCCCCC

Proprietà calcolate

  • Massa esatta: 156.1515
  • Massa monoisotopica: 156.151415257g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 5
  • Complessità: 90.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 9.2Ų

Proprietà sperimentali

  • PSA: 9.23
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD